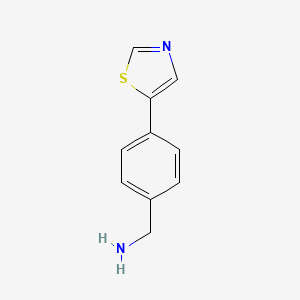![molecular formula C8H10BrN3O4 B12948150 [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is a chemical compound that features a bromoacetate group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate typically involves the reaction of 2-methyl-5-nitroimidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, industrial processes would incorporate rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The acetate group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic substitution: Substituted imidazole derivatives.
Reduction: 2-methyl-5-aminoimidazole derivatives.
Hydrolysis: 2-(2-methyl-5-nitroimidazol-1-yl)ethanol and acetic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biology and medicine, this compound is studied for its potential antimicrobial properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, making it a candidate for developing new antibiotics or antiparasitic agents.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is primarily related to its nitroimidazole moiety. Upon entering a microbial cell, the nitro group is reduced to reactive intermediates that can damage DNA and other critical biomolecules, leading to cell death. This mechanism is similar to that of other nitroimidazole antibiotics, which target anaerobic organisms by exploiting their unique metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used to treat various infections.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiparasitic and antibacterial activities.
Uniqueness
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is unique due to the presence of the bromoacetate group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potentially enhanced biological activities.
Propriétés
Formule moléculaire |
C8H10BrN3O4 |
|---|---|
Poids moléculaire |
292.09 g/mol |
Nom IUPAC |
[1-bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate |
InChI |
InChI=1S/C8H10BrN3O4/c1-5-10-3-8(12(14)15)11(5)4-7(9)16-6(2)13/h3,7H,4H2,1-2H3 |
Clé InChI |
XISGLPWGVHKVBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CC(OC(=O)C)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


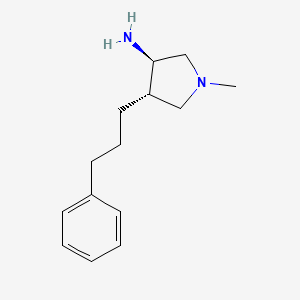
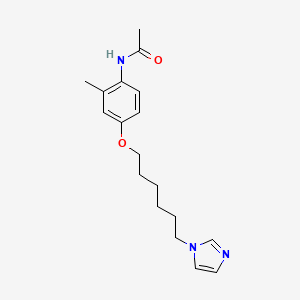

![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)
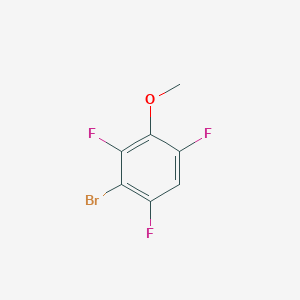
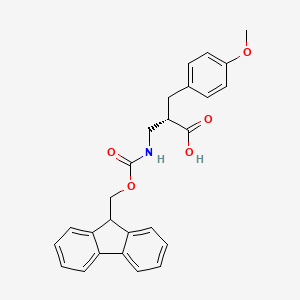
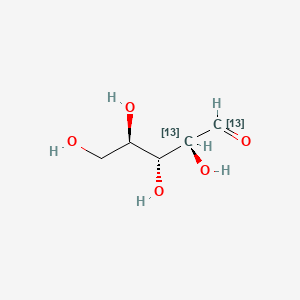
![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)
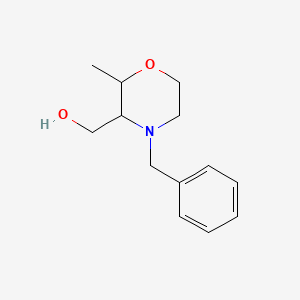
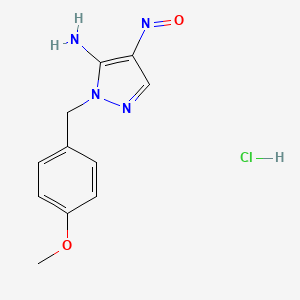

![Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12948128.png)
